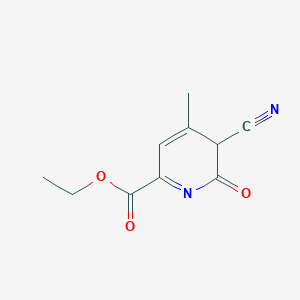
ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by its pyridine ring structure, which is substituted with cyano, methyl, and ester functional groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .
Comparación Con Compuestos Similares
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate can be compared with similar compounds such as:
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-5-carboxylate: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Mthis compound: The methyl ester analog with slightly different physical and chemical properties.
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxamide: The amide analog with distinct biological activity and applications
These comparisons highlight the uniqueness of this compound in terms of its reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4,7H,3H2,1-2H3 |
Clave InChI |
AXRCXSKGVSMNEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=O)C(C(=C1)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


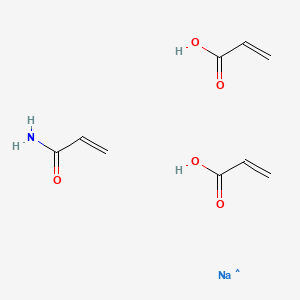
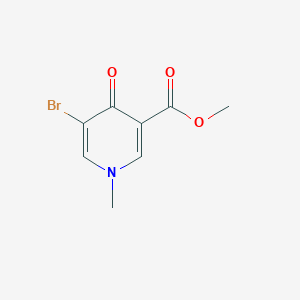
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
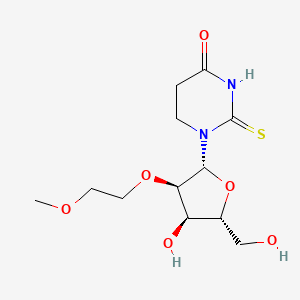
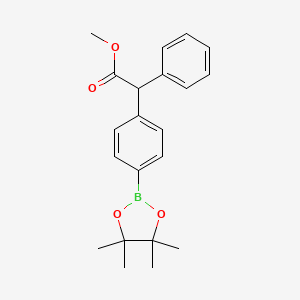
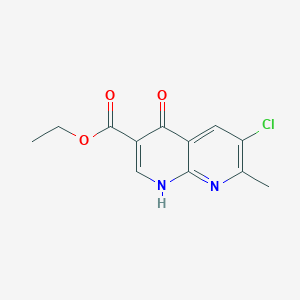
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
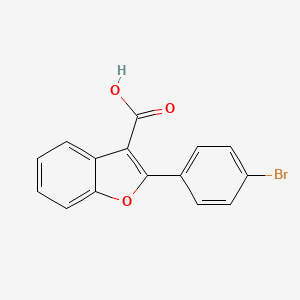
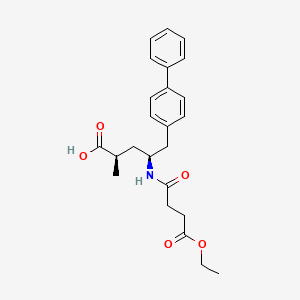
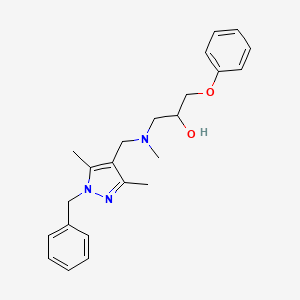
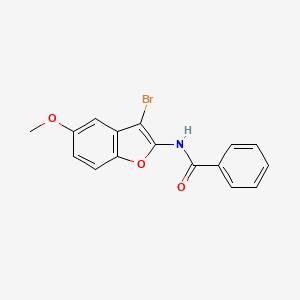

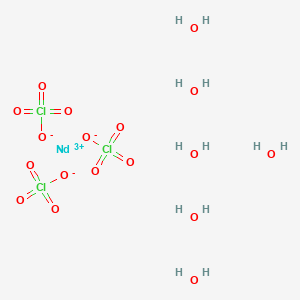
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
